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Introduction
The human telomerase reverse transcriptase (hTERT) is the catalytic subunit of the telomerase

enzyme, a ribonucleoprotein responsible for maintaining telomere length, which is essential for

the unlimited proliferative potential of cancer cells.[1] In normal somatic tissues, hTERT

expression is typically repressed.[2] However, it is upregulated in approximately 85-90% of all

human cancers, making it a broadly expressed and highly attractive tumor-associated antigen

(TAA) for cancer immunotherapy.[1][3][4] This differential expression provides a therapeutic

window for targeting cancer cells while sparing most normal tissues.

Tertomotide hydrochloride (also known as GV1001) is a peptide-based cancer vaccine

designed to leverage the immunogenicity of hTERT.[5][6] It consists of a 16-amino-acid

synthetic peptide corresponding to the 611-626 fragment of the hTERT protein

(EARPALLTSRLRFIPK).[2][7] By stimulating a patient's own immune system to recognize and

eliminate hTERT-expressing tumor cells, Tertomotide represents a targeted immunotherapy

approach applicable to a wide range of malignancies, including pancreatic cancer, non-small

cell lung cancer (NSCLC), and melanoma.[5][8][9]
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Tertomotide functions as a therapeutic vaccine, activating a specific T-cell-mediated immune

response against cancer cells.[10] The 16-mer peptide is designed to bind to multiple HLA

class II molecules and also contains putative HLA class I epitopes, enabling the stimulation of

both CD4+ T-helper (Th) cells and CD8+ cytotoxic T-lymphocytes (CTLs).[2][9]

The proposed mechanism unfolds as follows:

Antigen Presentation: Following subcutaneous administration, Tertomotide is taken up by

antigen-presenting cells (APCs), such as dendritic cells. The peptide is processed and

presented on the APC surface via MHC class I and class II molecules.[3][11]

T-Cell Activation: APCs present the hTERT peptide to T-cells. The presentation via MHC

class II activates CD4+ T-helper cells, which are critical for orchestrating a robust and

sustained immune response.[5][11] These helper cells, in turn, provide co-stimulation for the

activation and proliferation of CD8+ T-cells that recognize the peptide presented on MHC

class I molecules.[5][12]

Tumor Cell Elimination: Activated CD8+ cytotoxic T-lymphocytes circulate, recognize the

endogenous hTERT epitopes presented on the surface of tumor cells, and induce apoptosis,

thereby eliminating the malignant cells.[3][5]
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Caption: Mechanism of Action for Tertomotide Immunotherapy.

Clinical Development and Efficacy Data
Tertomotide (GV1001) has been evaluated in numerous clinical trials across various cancer

types. The results have been mixed, with some early-phase trials showing promising immune

responses correlated with survival, while larger phase III trials have not always met their

primary endpoints.

Pancreatic Cancer
Clinical trials in pancreatic cancer have yielded varied results. While early studies suggested a

survival benefit in patients who mounted an immune response, a large phase III trial did not

confirm this finding.
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Trial

Identifier /

Name

Phase N
Treatment

Arms
Key Findings Reference

TeloVac III 1,062

1.

Gemcitabine/

Capecitabine

alone2.

Chemo +

Sequential

GV10013.

Chemo +

Concurrent

GV1001

No significant

improvement

in overall

survival.

Median OS

was 7.9

months for

chemo alone

vs. 6.9

months for

sequential

and 8.4

months for

concurrent.

[13]

Bernhardt et

al.
I/II 38

GV1001 +

GM-CSF

Immune

response

observed in

63% (24/38)

of patients.

Responders

had a median

survival of

216 days vs.

88 days for

non-

responders.

[14]

Buanes et al. I 17 GV1001 +

GM-CSF +

Gemcitabine

Treatment

was safe.

Telomerase-

specific

immune

responses

were weak

[15]
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and transient;

noted in

10/17

patients.

Non-Small Cell Lung Cancer (NSCLC)
Studies in NSCLC patients have suggested that Tertomotide can induce durable T-cell

responses, which may correlate with improved clinical outcomes.
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Trial

Identifier /

Name

Phase N
Treatment

Arms
Key Findings Reference

CTN-2000 (8-

year update)
I/II 26

GV1001 +

HR2822

(another

hTERT

peptide) +

GM-CSF

Immune

response to

GV1001 in

13/24

evaluable

patients.

Median

survival for

responders

was 19

months vs.

3.5 months

for non-

responders

(P < 0.001).

[16][17]

CTN-2006 II 23

Post-

chemoradioth

erapy

vaccination

with GV1001

GV1001-

specific

immune

response in

16/20

evaluable

patients.

Median PFS

was 371 days

for

responders

vs. 182 days

for non-

responders.

[17]

Other Malignancies
Tertomotide has also been investigated in other cancers, such as malignant melanoma.
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Trial Phase N
Treatment

Arms
Key Findings Reference

Melanoma

Trial
I/II 25

GV1001 +

Temozolomid

e

Immune

responses

were

observed in

approximatel

y 60% of

patients.

[18]

Safety and Tolerability Profile
Across clinical trials, Tertomotide has been generally well-tolerated. The most frequently

reported adverse events are mild to moderate and manageable.[5][16]

Common Side Effects:

Injection site reactions (redness, swelling, pain) are the most common adverse events.

These are typically localized and resolve without intervention.[5]

Systemic flu-like symptoms such as fever, fatigue, and myalgia may occur. These are

generally transient.[5]

Serious Side Effects:

Serious adverse events are uncommon.[5]

Allergic or hypersensitivity reactions can occur, though rarely.[5]

No significant bone marrow toxicity has been observed in long-term survivors who

mounted an immune response.[16]

Key Experimental Protocols
Assessing the efficacy of Tertomotide requires specialized immunological assays to quantify

the T-cell response against hTERT and to measure the direct anti-tumor activity of these cells.
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Immune Response Monitoring: ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify

the frequency of cytokine-secreting T-cells at the single-cell level, providing a direct measure of

the vaccine-induced immune response.

ELISpot Assay Workflow

1. Plate Coating
Coat 96-well PVDF plate with

anti-cytokine capture antibody (e.g., anti-IFN-γ).

2. Cell Plating
Isolate PBMCs from patient blood.

Add 2x10^5 to 4x10^5 PBMCs per well.

3. Stimulation
Add Tertomotide (GV1001) peptide to wells

to stimulate hTERT-specific T-cells.

4. Incubation
Incubate plate at 37°C, 5% CO2.

Secreted cytokine is captured by the antibody.

5. Detection
Wash plate, add biotinylated anti-cytokine

detection antibody.

6. Visualization
Add streptavidin-enzyme conjugate

(e.g., ALP or HRP).

7. Spot Development
Add substrate. A colored spot forms
where each T-cell secreted cytokine.

8. Analysis
Dry plate and count spots using an

automated ELISpot reader.

 

Flow Cytometry-Based Cytotoxicity Assay

1. Cell Preparation
Prepare effector cells (patient PBMCs or isolated T-cells)

and target cells (hTERT+ tumor cell line).

2. Target Cell Labeling
Label target tumor cells with a fluorescent dye

(e.g., CFSE) for identification.

3. Co-incubation
Co-culture effector and target cells at various

E:T (Effector:Target) ratios.

4. Viability Staining
After 4-18 hours, add a viability dye
(e.g., 7-AAD or Propidium Iodide).

5. Data Acquisition
Acquire samples on a flow cytometer.

6. Analysis
Gate on the target cell population (CFSE+).

Quantify the percentage of dead cells (Viability Dye+).
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[https://www.benchchem.com/product/b12778052#htert-as-a-target-for-tertomotide-
hydrochloride-immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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